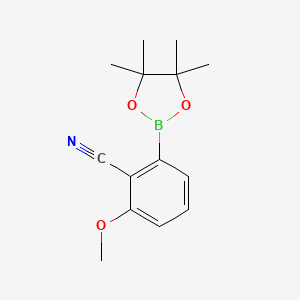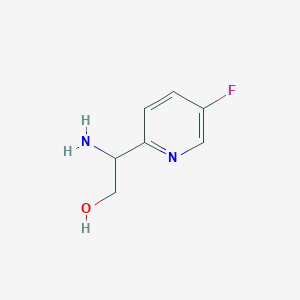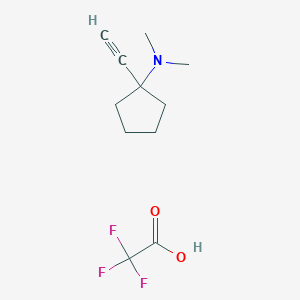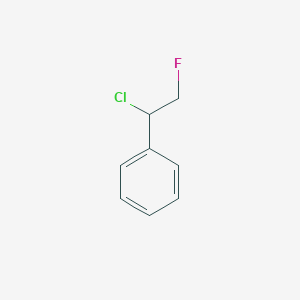
(1-Chloro-2-fluoroethyl)benzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1-Chloro-2-fluoroethyl)benzene is an organic compound with the molecular formula C₈H₈ClF It is a derivative of benzene, where a chloro and a fluoro group are attached to an ethyl side chain
Preparation Methods
Synthetic Routes and Reaction Conditions
(1-Chloro-2-fluoroethyl)benzene can be synthesized through several methods. One common approach involves the Friedel-Crafts alkylation reaction, where benzene reacts with 1-chloro-2-fluoroethane in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl₃). The reaction typically occurs under anhydrous conditions to prevent the hydrolysis of the catalyst .
Industrial Production Methods
Industrial production of this compound often involves similar Friedel-Crafts alkylation processes but on a larger scale. The reaction conditions are optimized to maximize yield and minimize by-products. The use of continuous flow reactors and advanced separation techniques ensures the efficient production of high-purity this compound .
Chemical Reactions Analysis
Types of Reactions
(1-Chloro-2-fluoroethyl)benzene undergoes various chemical reactions, including:
Nucleophilic Substitution: The chloro group can be replaced by nucleophiles such as hydroxide ions (OH⁻) or amines (NH₂⁻) under appropriate conditions.
Electrophilic Aromatic Substitution: The benzene ring can undergo reactions such as nitration, sulfonation, and halogenation.
Oxidation and Reduction: The ethyl side chain can be oxidized to form carboxylic acids or reduced to form alkanes.
Common Reagents and Conditions
Nucleophilic Substitution: Sodium hydroxide (NaOH) or ammonia (NH₃) in a polar solvent like ethanol.
Electrophilic Aromatic Substitution: Concentrated nitric acid (HNO₃) for nitration, sulfuric acid (H₂SO₄) for sulfonation, and halogens (Cl₂, Br₂) in the presence of a Lewis acid catalyst.
Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Hydrogen gas (H₂) with a palladium catalyst (Pd/C).
Major Products Formed
Nucleophilic Substitution: Formation of substituted benzene derivatives such as phenols or anilines.
Electrophilic Aromatic Substitution: Formation of nitrobenzene, sulfonylbenzene, or halobenzene derivatives.
Oxidation: Formation of benzoic acid or other carboxylic acids.
Reduction: Formation of ethylbenzene or other alkylbenzenes.
Scientific Research Applications
(1-Chloro-2-fluoroethyl)benzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with enzymes and receptors.
Medicine: Investigated for its potential use in drug development, particularly in designing molecules with specific pharmacological properties.
Industry: Utilized in the production of specialty chemicals, polymers, and materials with unique properties.
Mechanism of Action
The mechanism of action of (1-Chloro-2-fluoroethyl)benzene depends on the specific reaction or application. In nucleophilic substitution reactions, the chloro group is displaced by a nucleophile, forming a new carbon-nucleophile bond. In electrophilic aromatic substitution, the benzene ring undergoes attack by an electrophile, leading to the formation of a substituted benzene derivative .
Comparison with Similar Compounds
Similar Compounds
Chlorobenzene: Similar structure but lacks the fluoro group.
Fluorobenzene: Similar structure but lacks the chloro group.
Ethylbenzene: Similar structure but lacks both chloro and fluoro groups.
Uniqueness
(1-Chloro-2-fluoroethyl)benzene is unique due to the presence of both chloro and fluoro groups on the ethyl side chain. This dual substitution imparts distinct chemical properties, such as increased reactivity in nucleophilic substitution and electrophilic aromatic substitution reactions compared to its mono-substituted counterparts .
Properties
Molecular Formula |
C8H8ClF |
|---|---|
Molecular Weight |
158.60 g/mol |
IUPAC Name |
(1-chloro-2-fluoroethyl)benzene |
InChI |
InChI=1S/C8H8ClF/c9-8(6-10)7-4-2-1-3-5-7/h1-5,8H,6H2 |
InChI Key |
DYJOJBALERNQGT-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(CF)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![Tert-butyl 3-[(piperidin-4-yl)methyl]azetidine-1-carboxylate hydrochloride](/img/structure/B15309514.png)
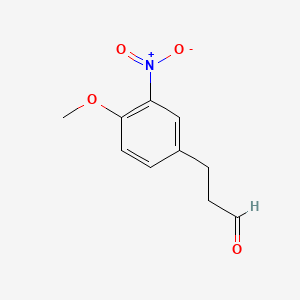



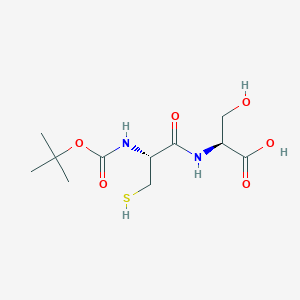

![rac-[(1R,2R)-2-(trifluoromethyl)cyclohexyl]methanesulfonamide](/img/structure/B15309547.png)
